3-(2-ブロモアセチル)-8-メトキシ-2H-クロメン-2-オン

説明

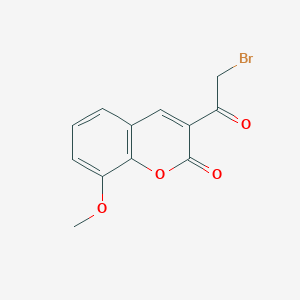

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C12H9BrO4 and its molecular weight is 297.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

複素環式化合物の合成

この化合物は、クマリンを組み込んだ様々な複素環式化合物の合成のための重要な出発物質として使用されます . それは、異なる試薬と反応して、ピラン、ピリジン、チオフェン、チアゾール、およびピラゾール誘導体を生成します .

細胞毒性

“3-(2-ブロモアセチル)-8-メトキシ-2H-クロメン-2-オン”から合成された化合物は、6つのヒト癌細胞株に対するin vitro抗癌活性についてスクリーニングされています . これらの誘導体の中で、化合物6dはNUGC(ヒト胃癌)に対して有意な細胞毒性を示しました .

ピランおよびピリジン誘導体の合成

この化合物は、潜在的に生物学的に活性なピランおよびピリジン誘導体を生成するために、芳香族アルデヒドおよびマロノニトリルとの多成分反応で使用されます .

チオフェン、チアゾール、およびピラゾール誘導体の合成

この化合物は、クマリン部分を含むチオフェン、チアゾール、ピラゾール、ピラン、およびピリジン誘導体を合成するために使用されます .

多官能化複素環系の合成

“3-(2-ブロモアセチル)-8-メトキシ-2H-クロメン-2-オン”は、重要な多官能化複素環系および他の工業的に重要な足場の合成における汎用性の高いビルディングブロックとして使用されています .

クロメニル[1,3,4]チアジアジノ[2,3-b]キナゾリン-6(2H)-オンの合成

この化合物は、クロメニル[1,3,4]チアジアジノ[2,3-b]キナゾリン-6(2H)-オンを高い収率でワンポット合成するために使用されます .

作用機序

Target of Action

The primary target of 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis . It is involved in the constitutive production of prostanoids, particularly in the stomach and platelets .

Mode of Action

The interaction results in changes that affect the enzyme’s activity, potentially influencing the synthesis of prostanoids .

Biochemical Pathways

The compound is involved in the synthesis of various bioactive heterocyclic scaffolds . It serves as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It has been used in the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives .

Pharmacokinetics

Coumarin derivatives, to which this compound belongs, are generally known for their favorable pharmacokinetics .

Result of Action

The compound exhibits significant cytotoxic effects. It has shown potent inhibition with IC50 values in the nanomolar range . This suggests that it may have potential applications in cancer treatment.

生化学分析

Biochemical Properties

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one is a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . It is used as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

Cellular Effects

The synthesized compounds of 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one showed potent inhibition with IC 50 values in the nM range . This suggests that the compound has significant effects on various types of cells and cellular processes .

Molecular Mechanism

It is known that the compound is involved in various chemical reactions as a versatile building block .

生物活性

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, as well as its potential mechanisms of action and applications in medicinal chemistry.

- Molecular Formula : C₁₂H₉BrO₄

- Molecular Weight : 297.101 g/mol

- CAS Number : 106578-18-1

Antimicrobial Activity

Research indicates that 3-(2-bromoacetyl)-8-methoxy-2H-chromen-2-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has shown promising results in preclinical studies for anticancer activity. It has been evaluated against multiple cancer cell lines, including:

- Gastric Carcinoma (HSC-39)

- Colon Carcinoma (Caco-2)

- Liver Cancer (Hep-G2)

Table 1 summarizes the IC₅₀ values (concentration required to inhibit cell growth by 50%) for various cancer cell lines:

| Cell Line | IC₅₀ (nM) |

|---|---|

| HSC-39 (Gastric) | 48 |

| Caco-2 (Colon) | 60 |

| Hep-G2 (Liver) | 174 |

| MCF (Breast) | 288 |

These results suggest that the compound may serve as a potential lead for developing new anticancer therapies.

Anti-inflammatory Activity

In addition to its anticancer properties, 3-(2-bromoacetyl)-8-methoxy-2H-chromen-2-one has demonstrated anti-inflammatory effects. It inhibits key pro-inflammatory cytokines and enzymes, reducing inflammation in vitro. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It triggers programmed cell death in malignant cells through various signaling pathways.

Case Studies

Several studies have explored the potential of 3-(2-bromoacetyl)-8-methoxy-2H-chromen-2-one in drug development:

- Study on Gastric Cancer Cells : A study revealed that this compound significantly inhibited the proliferation of gastric cancer cells with an IC₅₀ value comparable to established chemotherapeutics .

- Synthesis of Derivatives : Researchers synthesized various derivatives of this compound, enhancing its biological activity against different cancer types. One derivative exhibited an IC₅₀ of 29 nM against gastric cancer cells, indicating superior potency compared to the parent compound .

- Comparative Analysis : The compound was compared with other coumarin derivatives, revealing that the presence of the bromoacetyl group significantly enhances its cytotoxicity and selectivity towards cancer cells .

特性

IUPAC Name |

3-(2-bromoacetyl)-8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO4/c1-16-10-4-2-3-7-5-8(9(14)6-13)12(15)17-11(7)10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHJVUAVKFWASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353706 | |

| Record name | 3-(Bromoacetyl)-8-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106578-18-1 | |

| Record name | 3-(Bromoacetyl)-8-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。